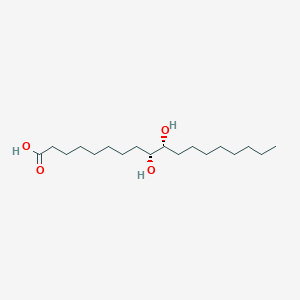
7alpha-Hydroxycholestérol
Vue d'ensemble
Description
7alpha-Hydroxycholesterol is a derivative of cholesterol and serves as a precursor in the biosynthesis of bile acids. It is produced by the enzyme cholesterol 7alpha-hydroxylase (CYP7A1), which catalyzes the hydroxylation of cholesterol at the 7alpha position. This compound plays a crucial role in the regulation of cholesterol metabolism and is involved in various biological processes .
Applications De Recherche Scientifique
7alpha-Hydroxycholesterol has several scientific research applications, including:
- Chemistry: It is used as a precursor in the synthesis of bile acids and other oxysterols.
- Biology: It plays a role in the regulation of cholesterol metabolism and is involved in the inflammatory response by enhancing the production of chemokines .
- Medicine: It is used as a biochemical marker for the evaluation of treatment efficacy in diseases such as cerebrotendinous xanthomatosis .
- Industry: It is utilized in the production of steroidal drugs and as an intermediate in various biochemical processes .
Mécanisme D'action
Target of Action
The primary target of 7alpha-Hydroxycholesterol is the enzyme cytochrome P450 7A1 (CYP7A1) . This enzyme plays a crucial role in cholesterol metabolism .
Mode of Action
7alpha-Hydroxycholesterol is created by the action of CYP7A1 , which converts cholesterol into 7alpha-Hydroxycholesterol . This conversion is the first and rate-limiting step in bile acid synthesis .
Biochemical Pathways
7alpha-Hydroxycholesterol is a precursor in the bile acid synthesis pathway . After its formation, it is further converted into 7alpha-hydroxy-4-cholestene-3-one . These conversions reflect the activity of the bile acid synthetic pathway .
Pharmacokinetics
The pharmacokinetics of 7alpha-Hydroxycholesterol are closely tied to the regulation of CYP7A1. The capacity to suppress CYP7A1 is highest for chenodeoxycholic acid (CDCA), followed by deoxycholic acid (DCA), and then cholic acid (CA) . This suppression affects the conversion of cholesterol into 7alpha-Hydroxycholesterol, thereby influencing its bioavailability .
Result of Action
The production of 7alpha-Hydroxycholesterol leads to the suppression of CYP7A1, which in turn represses bile acid biosynthesis . This has implications for cholesterol metabolism and the treatment of conditions like cerebrotendinous xanthomatosis .
Action Environment
The action of 7alpha-Hydroxycholesterol can be influenced by environmental factors such as the gut microbiota . For instance, a substantial part of the capacity of CA to suppress CYP7A1 is mediated by DCA formed from CA in the intestine . This suggests that the gut microbiota can influence the efficacy and stability of 7alpha-Hydroxycholesterol’s action .
Analyse Biochimique
Biochemical Properties
7alpha-Hydroxycholesterol interacts with several enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is cholesterol 7alpha-hydroxylase (CYP7A1), which catalyzes the conversion of cholesterol to 7alpha-Hydroxycholesterol . This interaction is a rate-limiting step in bile acid synthesis .
Cellular Effects
7alpha-Hydroxycholesterol has significant effects on various types of cells and cellular processes. It induces inflammation by enhancing the production of chemokine (C-C motif) ligand 2 . It also elicits TLR6-Mediated Expression of IL-23 in Monocytic Cells .
Molecular Mechanism
The molecular mechanism of 7alpha-Hydroxycholesterol involves its conversion from cholesterol by the enzyme cholesterol 7alpha-hydroxylase (CYP7A1). This conversion is the first and rate-limiting step in bile acid synthesis . The inhibition of cholesterol 7-alpha-hydroxylase represses bile acid biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7alpha-Hydroxycholesterol change over time. It has been shown that treatment of patients with cerebrotendinous xanthomatosis (CTX) with cholic acid can replace the commonly used treatment with chenodeoxycholic acid .
Dosage Effects in Animal Models
The effects of 7alpha-Hydroxycholesterol vary with different dosages in animal models. Most studies on bile acid synthesis were performed using animal models. Despite marked differences in bile acid composition and pool size between humans and mice, results obtained from mouse studies have been translated to therapies for metabolic diseases .
Metabolic Pathways
7alpha-Hydroxycholesterol is involved in the classic pathway of bile acid synthesis from cholesterol. It is converted to 7alpha-hydroxy-4-cholestene-3-one (7αC4), both reflecting the activity of the bile acid synthetic pathway .
Transport and Distribution
7alpha-Hydroxycholesterol is transported and distributed within cells and tissues. The main effect of treatment with orally applied primary bile acids is the suppression of the rate-limiting enzyme in the neutral pathway of bile acid synthesis, cytochrome P450 7A1 (CYP7A1; Cholesterol-7alpha-monooxygenase) .
Subcellular Localization
The subcellular localization of 7alpha-Hydroxycholesterol is primarily associated with the endoplasmic reticulum membrane, an intracellular membrane-bounded organelle . This localization is crucial for its activity and function in the synthesis of bile acids from cholesterol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7alpha-Hydroxycholesterol is synthesized through the enzymatic action of cholesterol 7alpha-hydroxylase (CYP7A1). This enzyme catalyzes the hydroxylation of cholesterol, converting it into 7alpha-Hydroxycholesterol. The reaction typically occurs in the liver and involves the use of molecular oxygen and NADPH as cofactors .
Industrial Production Methods: Industrial production of 7alpha-Hydroxycholesterol can be achieved through the expression of cholesterol 7alpha-hydroxylase in microbial systems such as Pichia pastoris. This method involves the genetic modification of the microorganism to express the human CYP7A1 enzyme, followed by optimization of the fermentation conditions to maximize the yield of 7alpha-Hydroxycholesterol .
Analyse Des Réactions Chimiques
Types of Reactions: 7alpha-Hydroxycholesterol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 7alpha-hydroxy-4-cholestene-3-one.
Reduction: Reduction reactions can convert it into other hydroxylated derivatives.
Substitution: It can participate in substitution reactions to form different oxysterols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and cytochrome P450 enzymes.
Reduction: Reducing agents such as NADPH are used in enzymatic reduction reactions.
Substitution: Various chemical reagents can be used depending on the desired substitution product.
Major Products Formed:
- 7alpha-hydroxy-4-cholestene-3-one
- Other hydroxylated derivatives .
Comparaison Avec Des Composés Similaires
- 7beta-Hydroxycholesterol
- 7-Ketocholesterol
- 25-Hydroxycholesterol
- 24(S),25-Epoxycholesterol
Comparison: 7alpha-Hydroxycholesterol is unique in its role as a precursor in bile acid synthesis, whereas other similar compounds such as 7beta-Hydroxycholesterol and 7-Ketocholesterol have different biological functions and metabolic pathways. For example, 7beta-Hydroxycholesterol is involved in lipid metabolism disorders, and 7-Ketocholesterol is a poor substrate for cholesterol 7alpha-hydroxylase compared to 7alpha-Hydroxycholesterol .
Propriétés
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZMSRRJOYLLO-RVOWOUOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903965 | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-26-7 | |
| Record name | 7α-Hydroxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3beta,7alpha-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7.ALPHA.-HYDROXYCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95D0I22I0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)




